molecular formula C21H18N4O2 B2765707 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one CAS No. 1021106-21-7

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B2765707
CAS No.: 1021106-21-7
M. Wt: 358.401
InChI Key: CIJIREANQRTYPN-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of indole, indoline, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and indoline intermediates, followed by the formation of the oxadiazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the oxadiazole ring, which may result in different biological activities.

    1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)ethanone: Contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in chemical reactivity and biological properties.

Uniqueness: The presence of the oxadiazole ring in 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)17-12-24(19-9-5-3-7-16(17)19)13-20(26)25-11-10-15-6-2-4-8-18(15)25/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJIREANQRTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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